Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-
CAS No.:
Cat. No.: VC18435396
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10N2O3S |
|---|---|
| Molecular Weight | 274.30 g/mol |
| IUPAC Name | N-(4-methyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C13H10N2O3S/c1-6-5-9-8(3-4-10(17)18-9)12-11(6)15-13(19-12)14-7(2)16/h3-5H,1-2H3,(H,14,15,16) |
| Standard InChI Key | AVCULJJFDVMTRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=CC(=O)O2)C3=C1N=C(S3)NC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound, systematically named N-(4-methyl-7-oxo-7H-pyrano[2,3-g]benzothiazol-2-yl)acetamide, has the molecular formula C₁₃H₁₀N₂O₃S and a molecular weight of 274.30 g/mol. Its structure integrates a benzothiazole moiety fused with a pyran-7-one ring, substituted at position 2 with an acetamide group and at position 4 with a methyl group (Figure 1). The pyrano[2,3-g]benzothiazole core contributes to its planar aromatic system, while the acetamide side chain enhances solubility and potential hydrogen-bonding interactions with biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been pivotal in elucidating its structure. Key IR absorptions include stretches at 1680–1670 cm⁻¹ (C=O of acetamide), 1605 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C-N of benzothiazole). ¹H-NMR spectra reveal singlet signals for the methyl group at δ 2.25 ppm and the pyranone carbonyl proton at δ 7.35 ppm, while the acetamide NH proton appears as a broad singlet near δ 10.2 ppm. ¹³C-NMR data confirm the presence of carbonyl carbons at δ 169.8 ppm (pyranone) and δ 166.7 ppm (acetamide).
Synthetic Pathways and Modifications
Primary Synthesis Strategy
The synthesis of this compound typically begins with the construction of the pyrano-benzothiazole core. A reported route involves:
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Hoesch Reaction: Condensation of substituted resorcinol derivatives with heteroaryl acetonitriles under acidic conditions to form ketone intermediates .
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Ring-Closure: Treatment of α-heteroaryl acetophenones with ethyl orthoformate or acetic anhydride in pyridine to yield the pyrano-benzothiazole scaffold .
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Acetamide Introduction: Reacting the 2-amino derivative of the pyrano-benzothiazole with acetyl chloride in the presence of a base to install the acetamide group.
Critical reaction parameters include temperature control (reflux conditions at 110–120°C) and solvent selection (e.g., dichloromethane for acylation steps). Yield optimization remains challenging due to steric hindrance from the methyl substituent, with reported yields ranging from 45–60%.
Derivative Synthesis and Functionalization
Modifications at the C-4 methyl and C-7 keto positions have been explored to enhance bioactivity. For instance:
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Methyl Oxidation: Conversion of the C-4 methyl group to a carboxylate via potassium permanganate oxidation, improving water solubility.
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Keto Reduction: Selective reduction of the pyranone carbonyl to a hydroxyl group using sodium borohydride, altering hydrogen-bonding capacity.
Biological Activity and Mechanistic Insights
Molecular Docking and Binding Interactions
Docking studies into the ATR kinase domain (PDB: 5YZ0) highlight critical interactions:
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Hydrogen Bonds: Between the acetamide carbonyl and Lys16 (distance: 1.94 Å) and the benzothiazole nitrogen and Thr91 (1.93 Å) .
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π-π Stacking: The benzothiazole ring engages Trp87 with a centroid distance of 4.00 Å .
These interactions mirror those of Torin2, a known ATR/mTOR inhibitor, underscoring its potential as a dual-target agent .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
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Aqueous Solubility: 0.12 mg/mL at pH 7.4, attributable to the hydrophobic benzothiazole core.
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LogP: 2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Thermal Stability: Decomposition onset at 220°C, with a melting point of 198–201°C.
Spectroscopic Data Tables
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 274.30 g/mol | Mass Spectrometry |
| λ_max (UV-Vis) | 310 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) | UV-Vis Spectroscopy |
| ¹H-NMR (DMSO-d6) | δ 2.25 (s, 3H, CH3), 7.35 (s, 1H) | 400 MHz NMR |
| ¹³C-NMR (DMSO-d6) | δ 169.8 (C=O), 166.7 (N-C=O) | 100 MHz NMR |
Applications in Medicinal Chemistry
Lead Optimization Studies
Structural analogs of this compound have entered hit-to-lead campaigns focusing on:
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Bioisosteric Replacement: Substituting the pyranone oxygen with sulfur to enhance metabolic stability.
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Prodrug Development: Esterification of the acetamide group to improve oral bioavailability.
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